![molecular formula C11H14N2OS B055737 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole CAS No. 120165-52-8](/img/structure/B55737.png)
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole
Overview
Description
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole (AMT) is a benzothiazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating various physiological processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of serotonin receptor activity in the brain. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the field of medicinal chemistry.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or organisms.
Future Directions
There are several potential future directions for research on 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. One area of interest is the development of more potent and selective serotonin receptor agonists based on the structure of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole, as well as its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and environmental science. In medicinal chemistry, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as an anticancer agent, as well as for its antifungal and antibacterial properties. In neuroscience, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been studied for its potential as a serotonin receptor agonist, and as a tool for investigating the role of serotonin in various physiological processes. In environmental science, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as a fluorescent probe for detecting heavy metal ions in water.
properties
CAS RN |
120165-52-8 |
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Product Name |
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole |
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-5-6(2)9(14-4)7(3)10-8(5)13-11(12)15-10/h1-4H3,(H2,12,13) |
InChI Key |
HUVORRPTACOVPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |
synonyms |
2-Benzothiazolamine,6-methoxy-4,5,7-trimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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